Magnesium chloride--water (1/2/12)
Description
Contextualization of Magnesium Chloride Hydrates in Inorganic Chemistry
Magnesium chloride is a hygroscopic compound, meaning it readily attracts and holds water molecules from the surrounding environment. researchgate.net This property leads to the formation of a series of hydrates with the general formula MgCl₂·n H₂O, where 'n' can range from 1 to 12. wikipedia.org These hydrates are colorless or white crystalline solids that are highly soluble in water. wikipedia.orgsciencemadness.org
The various hydrates of magnesium chloride are stable over different temperature ranges. iucr.org For instance, the well-known hexahydrate (MgCl₂·6H₂O), also found naturally as the mineral bischofite, is the most common form at room temperature. researchgate.netwikipedia.org Other hydrates include the octahydrate (MgCl₂·8H₂O), tetrahydrate (MgCl₂·4H₂O), and dihydrate (MgCl₂·2H₂O). iucr.org The study of these hydrates is crucial for understanding phase equilibria in the magnesium chloride-water system, which has practical implications in various fields, including geology and materials science. researchgate.netresearchgate.net
The Dodecahydrate: MgCl₂·12H₂O as a Distinct Chemical Entity in Research
Magnesium chloride dodecahydrate, with the formula MgCl₂·12H₂O, is a specific and distinct chemical compound. iucr.orgnih.gov It is characterized by having twelve water molecules for every one molecule of magnesium chloride. This high degree of hydration makes it a "water-rich" hydrate (B1144303). researchgate.netnih.gov
Research has established that MgCl₂·12H₂O is stable at low temperatures, specifically below -16.4°C. iucr.org Its crystal structure is monoclinic and consists of complex ionic arrangements. iucr.org The structure features [Mg(H₂O)₆]²⁺ octahedra, where the magnesium ion is coordinated to six water molecules. iucr.orgresearchgate.net Additionally, the chloride ions are also surrounded by six water molecules, forming [Cl(H₂O)₆]⁻ octahedra. These cationic and anionic octahedra are linked together through hydrogen bonding. iucr.org
Table 1: Crystallographic and Physical Properties of MgCl₂·12H₂O
Historical Development of Research on Higher Magnesium Chloride Hydrates
Early research into the phase relationships of magnesium chloride and water, notably by van't Hoff and Meyerhoffer in 1898, first identified the existence of several hydrates, including the dodecahydrate, and established their temperature stability ranges. iucr.org For many years, the primary focus of structural studies was on the more common hexahydrate. iucr.org
It was not until the mid-20th century that more detailed structural analysis of the higher hydrates, like MgCl₂·12H₂O, became possible with advancements in techniques such as X-ray crystallography. A significant contribution was the determination of the crystal structure of magnesium chloride dodecahydrate by K. Sasvári and G. A. Jeffrey in 1966. iucr.org Their work provided the first detailed view of the atomic arrangement, confirming the presence of hexaaquamagnesium cations and hydrated chloride anions. iucr.org
More recent research has continued to explore the behavior of water-rich magnesium chloride hydrates under various conditions, including high pressure. nih.gov These studies are important for understanding the fundamental properties of aqueous solutions and the behavior of ionic species in the presence of a large number of water molecules. iucr.org The investigation of these higher hydrates contributes to a more complete picture of the complex interactions within the MgCl₂-H₂O system. researchgate.net
Structure
2D Structure
Properties
CAS No. |
61092-78-2 |
|---|---|
Molecular Formula |
Cl2H24MgO12 |
Molecular Weight |
311.39 g/mol |
IUPAC Name |
magnesium;dichloride;dodecahydrate |
InChI |
InChI=1S/2ClH.Mg.12H2O/h2*1H;;12*1H2/q;;+2;;;;;;;;;;;;/p-2 |
InChI Key |
ROBLTRZOPSBUTJ-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |
Origin of Product |
United States |
Crystallographic and Supramolecular Architecture of Crystalline Mgcl₂·12h₂o
Determination of Crystal System and Space Group for MgCl₂·12H₂O
Magnesium chloride dodecahydrate crystallizes in the monoclinic system. iucr.org Its structure is defined by the space group P2₁/c. iucr.orgcrystallography.net This space group indicates a primitive unit cell with a twofold screw axis and a glide plane. The unit cell parameters have been determined as a = 8.59 Å, b = 14.40 Å, c = 8.75 Å, and β = 129.6°. iucr.orgcrystallography.net The unit cell contains two formula units (Z=2) of MgCl₂·12H₂O. iucr.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.orgcrystallography.net |
| a (Å) | 8.59 | iucr.orgcrystallography.net |
| b (Å) | 14.40 | iucr.orgcrystallography.net |
| c (Å) | 8.75 | iucr.orgcrystallography.net |
| β (°) | 129.6 | iucr.orgcrystallography.net |
| Volume (ų) | 833.957 | crystallography.net |
| Z | 2 | iucr.org |
Elucidation of the Magnesium(II) Coordination Polyhedron in MgCl₂·12H₂O
The coordination environment of the magnesium ion (Mg²⁺) is a central feature of the MgCl₂·12H₂O crystal structure.
Octahedral [Mg(H₂O)₆]²⁺ Core in the Dodecahydrate Structure
In the dodecahydrate, the magnesium ion is coordinated to six water molecules, forming a distinct and regular octahedral complex, [Mg(H₂O)₆]²⁺. iucr.orgwikipedia.org This hexaaquamagnesium(II) cation is a common structural motif in hydrated magnesium salts. nih.govresearchgate.net The Mg²⁺ ion resides at a center of symmetry within the crystal lattice. iucr.org The dimensions and angles of these hexaaqua cation complexes are very similar across different water-rich magnesium halide hydrates. nih.gov
Chloride Anion Environment and its Interactions within the Dodecahydrate Lattice
The chloride anions (Cl⁻) are not directly coordinated to the magnesium ion. Instead, they are situated within the lattice and are themselves surrounded by six water molecules in a distorted octahedral arrangement. iucr.org These water molecules are part of the larger hydrogen-bonding network that connects the various components of the crystal. The interactions between the chloride ions and the surrounding water molecules are primarily electrostatic and through hydrogen bonds, where the chloride ion acts as a hydrogen bond acceptor. iucr.orgquora.com
Detailed Analysis of Intermolecular Hydrogen Bonding Networks in MgCl₂·12H₂O
An extensive and complex network of hydrogen bonds is fundamental to the stability and structure of MgCl₂·12H₂O. iucr.orgnih.gov All hydrogen atoms within the crystal are involved in hydrogen bonding. iucr.org The structure can be visualized as layers of corner-linked [Mg(H₂O)₆]²⁺ and [Cl(H₂O)₆]⁻ octahedra, with these layers being held together by hydrogen bonds. iucr.org The hydrogen bonds involve the coordinated water molecules, the interstitial water molecules, and the chloride ions. iucr.org This network creates a robust three-dimensional architecture. The presence of the ions introduces distortions in the hydrogen bond network compared to pure water, affecting the local geometry and dynamics of the water molecules. nih.gov
Comparative Crystallography: Dodecahydrate versus Lower Hydrates of Magnesium Chloride
Magnesium chloride is known to form several hydrates with varying amounts of water of crystallization, including a hexahydrate (MgCl₂·6H₂O), octahydrate (MgCl₂·8H₂O), and tetrahydrate (MgCl₂·4H₂O), among others. wikipedia.orgnih.gov A key difference lies in the coordination of the magnesium ion. While the dodecahydrate and octahydrate feature the [Mg(H₂O)₆]²⁺ octahedral core, in lower hydrates like the tetrahydrate, the chloride ions can directly coordinate to the magnesium ion, forming complexes such as [MgCl₂(H₂O)₄]. wikipedia.orgresearchgate.net
The crystal structures of these lower hydrates also differ in their space groups and unit cell dimensions. For instance, the hexahydrate (bischofite) also crystallizes in the monoclinic system but with the space group C2/m. crystallography.net The arrangement and connectivity of the polyhedra and the extent and nature of the hydrogen bonding networks vary significantly among the different hydrates, leading to distinct crystalline forms. iucr.orgresearchgate.netresearchgate.net The higher hydrates, like the dodecahydrate, tend to form at lower temperatures from aqueous solutions. wikipedia.orgnih.gov
| Compound Name | Chemical Formula |
|---|---|
| Magnesium chloride | MgCl₂ |
| Magnesium chloride dodecahydrate | MgCl₂·12H₂O |
| Magnesium chloride octahydrate | MgCl₂·8H₂O |
| Magnesium chloride hexahydrate | MgCl₂·6H₂O |
| Magnesium chloride tetrahydrate | MgCl₂·4H₂O |
| Magnesium chloride dihydrate | MgCl₂·2H₂O |
| Magnesium bromide hexahydrate | MgBr₂·6H₂O |
| Magnesium bromide decahydrate (B1171855) | MgBr₂·10H₂O |
| Magnesium iodide octahydrate | MgI₂·8H₂O |
| Magnesium iodide decahydrate | MgI₂·10H₂O |
Thermodynamic Phase Behavior and Aqueous Equilibria of the Mgcl₂ H₂o System Focusing on Dodecahydrate
MgCl₂-H₂O Binary Phase Diagram: Identification of MgCl₂·12H₂O Stability Fields
The relationship between temperature, composition, and the stable phases of the magnesium chloride-water system is graphically represented by the MgCl₂-H₂O binary phase diagram. researchgate.net This diagram identifies the stability fields for the various hydrates of magnesium chloride, including the dodecahydrate (MgCl₂·12H₂O), octahydrate (MgCl₂·8H₂O), hexahydrate (MgCl₂·6H₂O), tetrahydrate (MgCl₂·4H₂O), and dihydrate (MgCl₂·2H₂O). freezgard.com
Magnesium chloride dodecahydrate is the most hydrated form and is stable at low temperatures. researchgate.netusra.edu According to crystallographic studies, MgCl₂·12H₂O, along with the octahydrate, crystallizes from aqueous solutions at temperatures below 298 K (25°C). wikipedia.org Specifically, the dodecahydrate phase is stable at temperatures of -16.4°C and below. wikipedia.org Its stability field on the phase diagram is located at low temperatures and low to moderate MgCl₂ concentrations, bordering the fields of ice and the octahydrate.
| Hydrate (B1144303) | Formation/Decomposition Temperature (°C) | Notes |
|---|---|---|
| MgCl₂·12H₂O | -16.4 | Peritectic decomposition to MgCl₂·8H₂O. wikipedia.org |
| MgCl₂·8H₂O | -3.4 | Peritectic decomposition to MgCl₂·6H₂O. wikipedia.org |
| MgCl₂·6H₂O | 116.7 | Melts incongruently. wikipedia.orgresearchgate.net |
| MgCl₂·4H₂O | 181 | Formed from dehydration of hexahydrate. wikipedia.org |
| MgCl₂·2H₂O | ~300 | Formed from dehydration of tetrahydrate. wikipedia.org |
Investigation of Eutectic and Peritectic Equilibria Involving MgCl₂·12H₂O
The MgCl₂-H₂O phase diagram reveals several invariant points, including eutectic and peritectic equilibria, which are critical for understanding the crystallization and melting behavior of the system.
A significant eutectic point exists between ice and magnesium chloride dodecahydrate. usra.edu At this point, a liquid solution is in equilibrium with two solid phases: ice and MgCl₂·12H₂O. The eutectic composition is approximately 20.6 wt% MgCl₂, and the eutectic temperature is the lowest freezing point of the system, occurring at -27°F (-32.8°C). freezgard.comusra.edu Below this temperature, any aqueous solution of magnesium chloride will exist as a solid mixture of ice and salt hydrate. freezgard.com
Magnesium chloride dodecahydrate is involved in a peritectic equilibrium. As the temperature is raised to its peritectic decomposition point of -16.4°C, MgCl₂·12H₂O decomposes to form a solid of a different composition, the lower hydrate MgCl₂·8H₂O, and a liquid phase. wikipedia.org This incongruent melting behavior is a characteristic feature of most magnesium chloride hydrates, with the exception of the dodecahydrate itself, which melts incongruently to the octahydrate. researchgate.net The subsequent hydrates also exhibit peritectic transitions at higher temperatures. wikipedia.orgresearchgate.net
| Equilibrium Type | Phases in Equilibrium | Temperature (°C) | Composition (wt% MgCl₂) |
|---|---|---|---|
| Eutectic | Liquid + Ice + MgCl₂·12H₂O | -32.8 | 20.6 usra.edu |
| Peritectic | Liquid + MgCl₂·12H₂O + MgCl₂·8H₂O | -16.4 wikipedia.org | - |
| Peritectic | Liquid + MgCl₂·8H₂O + MgCl₂·6H₂O | -3.4 wikipedia.org | - |
Solubility Isotherms and Polytherms of MgCl₂·12H₂O in Aqueous Solutions
Magnesium chloride is known for its high solubility in water. wikipedia.org The solubility is dependent on temperature, as illustrated by the liquidus curves on the phase diagram. These curves represent the solubility isotherms (at constant temperature) and polytherms (over a range of temperatures) for the various hydrate phases.
For magnesium chloride dodecahydrate, its solubility is defined by the liquidus curve that separates the solid MgCl₂·12H₂O phase field from the unsaturated liquid solution region. This curve extends from the eutectic point with ice to the peritectic point where it transforms into the octahydrate. The solubility of anhydrous MgCl₂ in water is significant, reaching 54.3 g/100 mL at 20°C and 72.6 g/100 mL at 100°C. wikipedia.org The dodecahydrate, being the stable solid phase at low temperatures, would have a corresponding solubility that increases with temperature up to its decomposition point. Detailed thermodynamic models, such as the Pitzer model, are used to represent and calculate these solubility isotherms in complex electrolyte systems. researchgate.netnist.gov
Hydration and Dehydration Processes of MgCl₂·12H₂O: Mechanistic Studies
The processes of hydration and dehydration of magnesium chloride are complex and have been the subject of extensive study, particularly due to their industrial relevance. researchgate.net911metallurgist.comnih.gov The dehydration of the higher hydrates like MgCl₂·12H₂O is not a simple process of water removal and can involve hydrolysis, leading to the formation of undesirable byproducts. researchgate.net
The thermal decomposition of magnesium chloride hydrates proceeds in a stepwise manner, with the sequential removal of water molecules to form a series of lower hydrates. iu.edu Starting from MgCl₂·12H₂O, heating would first lead to its decomposition into the octahydrate (MgCl₂·8H₂O) and then to the hexahydrate (MgCl₂·6H₂O). wikipedia.org
Further heating of the hexahydrate, the most common form at room temperature, initiates a well-documented decomposition sequence: researchgate.netresearchgate.net
MgCl₂·6H₂O → MgCl₂·4H₂O + 2H₂O: This occurs at approximately 69°C. researchgate.net
MgCl₂·4H₂O → MgCl₂·2H₂O + 2H₂O: This step takes place at around 129°C. researchgate.net
MgCl₂·2H₂O → MgCl₂·H₂O + H₂O
MgCl₂·H₂O → MgCl₂ + H₂O
However, simple heating in air, especially at temperatures above 167°C, leads to simultaneous dehydration and hydrolysis. researchgate.netresearchgate.netsci-hub.st Hydrolysis reactions result in the formation of magnesium hydroxychloride (MgOHCl) and eventually magnesium oxide (MgO), with the evolution of hydrogen chloride (HCl) gas. iu.edusci-hub.stdoubtnut.com
MgCl₂·nH₂O → MgOHCl + HCl + (n-1)H₂O sci-hub.st
MgOHCl → MgO + HCl researchgate.netresearchgate.net
The probability of hydrolysis increases with lower hydrates and at higher temperatures. nih.gov To obtain anhydrous magnesium chloride, dehydration must be carried out under a stream of dry HCl gas to suppress these hydrolysis reactions. doubtnut.com
| Temperature (°C) | Decomposition/Reaction Step | Primary Product(s) |
|---|---|---|
| -16.4 | Peritectic decomposition | MgCl₂·8H₂O wikipedia.org |
| -3.4 | Peritectic decomposition | MgCl₂·6H₂O wikipedia.org |
| 69 | Dehydration | MgCl₂·4H₂O researchgate.net |
| 129 | Dehydration | MgCl₂·2H₂O researchgate.net |
| 167 | Dehydration and Hydrolysis | MgCl₂·nH₂O (1≤n≤2), MgOHCl researchgate.net |
| 203 | Conversion | Mg(OH)Cl·0.3H₂O researchgate.net |
| 235 | Dehydration | MgOHCl researchgate.net |
| 415 | Decomposition | MgO researchgate.netresearchgate.net |
The study of the kinetics and thermodynamics of water desorption from magnesium chloride hydrates is essential for applications such as thermal energy storage. nih.gov These studies often use techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine parameters such as activation energy (Ea), reaction order, and enthalpy changes (ΔH). researchgate.netresearchgate.net
Density functional theory (DFT) calculations have been used to investigate the Gibbs free energies of dehydration and hydrolysis reactions for various hydrates (n=1, 2, 4, 6). nih.gov These studies indicate that for higher hydrates like the hexahydrate and tetrahydrate, hydrolysis is only likely to occur if the temperature is increased very rapidly to high values. nih.gov However, for the lower hydrates, particularly the monohydrate, hydrolysis can become favorable even under less extreme conditions. nih.gov
Synthetic Methodologies and Crystallization Science of Mgcl₂·12h₂o
Controlled Crystallization from Supersaturated Aqueous Solutions
The primary method for producing magnesium chloride dodecahydrate is through the controlled crystallization from supersaturated aqueous solutions of magnesium chloride. This process hinges on carefully manipulating the solution's concentration and temperature to navigate the complex phase diagram of the MgCl₂-H₂O system. researchgate.net MgCl₂·12H₂O is stable only at low temperatures, crystallizing at approximately -16.4°C. wikipedia.orgiucr.org Above this temperature, it gives way to other hydrates such as the octahydrate (MgCl₂·8H₂O) and the more common hexahydrate (MgCl₂·6H₂O). wikipedia.org
The crystallization process begins with the preparation of a supersaturated magnesium chloride solution. This is typically achieved by dissolving a calculated amount of a magnesium chloride salt, such as the hexahydrate, in water and then cooling the solution to the specific temperature range where the dodecahydrate is the thermodynamically favored solid phase. iucr.orglongdom.org
The temperature gradient and the rate of cooling are critical parameters that significantly influence the nucleation and growth of MgCl₂·12H₂O crystals. A precisely controlled cooling process is necessary to achieve a state of supersaturation that favors the formation of the dodecahydrate over other competing hydrate (B1144303) phases. mdpi.commdpi.com
Rapid cooling can lead to the formation of a glassy, amorphous state or a mixture of different hydrates, compromising the purity and quality of the desired dodecahydrate crystals. mdpi.com Conversely, a slow and controlled cooling rate allows for the orderly arrangement of ions and water molecules into the crystal lattice, promoting the growth of larger and more perfect crystals. nih.gov The application of a temperature gradient can be used to control the location of nucleation and to promote the growth of single crystals. mdpi.com Studies on other crystalline systems have shown that increasing the cooling rate can lead to a decrease in crystal quality and an increase in defects. mdpi.com
Table 1: Effect of Cooling Rate on Crystal Characteristics
| Cooling Rate | Nucleation | Crystal Size | Crystal Quality |
|---|---|---|---|
| High | Rapid, spontaneous | Small, numerous | Prone to defects, lower purity |
| Low | Controlled, fewer nuclei | Larger, well-formed | Higher perfection, higher purity |
This table provides a generalized overview based on crystallization principles; specific data for MgCl₂·12H₂O is limited.
Seeded Growth Techniques for Producing High-Purity MgCl₂·12H₂O Crystals
To achieve a higher degree of control over the crystallization process and to produce crystals of superior purity and size, seeded growth techniques are often employed. quora.com This method involves introducing a small, pre-existing crystal of MgCl₂·12H₂O (a "seed crystal") into a carefully prepared supersaturated solution. quora.com The seed crystal provides a template for further growth, bypassing the often unpredictable and difficult-to-control primary nucleation stage. mdpi.com
By eliminating spontaneous nucleation, seeded growth allows for crystallization to occur at a lower level of supersaturation. This slower, more controlled growth promotes the formation of a more perfect crystal lattice with fewer incorporated impurities. researchgate.net The conditions of the supersaturated solution, such as temperature and concentration, can be precisely maintained to ensure that growth occurs exclusively on the seed crystals. This technique is particularly valuable for producing large, high-purity single crystals for research and specialized applications.
Optimization of Crystallization Yield and Crystal Morphology
The optimization of crystallization is a multifaceted endeavor that aims to maximize the yield of the desired product while controlling its physical characteristics, such as crystal size distribution and morphology. nih.gov Key thermodynamic and kinetic factors must be carefully balanced to achieve these goals. ias.ac.in
The yield of MgCl₂·12H₂O is primarily determined by the initial concentration of the magnesium chloride solution and the final temperature of the crystallization process. By operating within the specific phase boundaries of the dodecahydrate, the maximum theoretical yield can be calculated.
Crystal morphology, or the external shape of the crystals, is influenced by a variety of factors including the level of supersaturation, the presence of impurities, and the hydrodynamic conditions within the crystallizer. nih.govias.ac.in High supersaturation levels tend to favor the rapid growth of crystals, which can sometimes lead to dendritic or irregular morphologies. Lower supersaturation, as often used in seeded growth, promotes slower, more uniform growth, resulting in well-defined crystal faces. The agitation and mixing within the crystallizer also play a crucial role by ensuring a uniform distribution of solute and temperature, which contributes to more consistent crystal growth.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Magnesium chloride | MgCl₂ |
| Magnesium chloride dodecahydrate | MgCl₂·12H₂O |
| Magnesium chloride octahydrate | MgCl₂·8H₂O |
| Magnesium chloride hexahydrate | MgCl₂·6H₂O |
| Sodium chloride | NaCl |
| Potassium chloride | KCl |
Advanced Spectroscopic and Diffractional Characterization of Mgcl₂·12h₂o
Single-Crystal X-ray Diffraction for Precise Atomic Positions
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. excillum.com For MgCl₂·12H₂O, this technique has provided a detailed picture of its crystal structure. The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org
The structure is not a simple lattice containing discrete MgCl₂ and H₂O units. Instead, it is an elegant assembly of complex ions. The core components are hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, and hexaaquachloride anions, [Cl(H₂O)₆]⁻. iucr.org In the [Mg(H₂O)₆]²⁺ cation, the magnesium ion is octahedrally coordinated to six water molecules through ionic bonds. These cationic octahedra are regular. In contrast, the [Cl(H₂O)₆]⁻ anion consists of a chloride ion surrounded by six water molecules, which are held by hydrogen bonds, resulting in a considerably distorted octahedron. iucr.org These cationic and anionic octahedra are corner-linked to form layers, which are then held together by further hydrogen bonding. iucr.org The magnesium ions occupy centers of symmetry within the unit cell. iucr.org The dodecahydrate is noted to be stable at temperatures below -16.4°C. iucr.orgwikipedia.org
Table 1: Crystallographic Data for MgCl₂·12H₂O from Single-Crystal XRD This table is interactive. Click on the headers to sort the data.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | MgCl₂(H₂O)₁₂ | crystallography.net |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a | 8.59 Å | iucr.orgcrystallography.net |
| b | 14.40 Å | iucr.orgcrystallography.net |
| c | 8.75 Å | iucr.orgcrystallography.net |
| β | 129.6° | iucr.orgcrystallography.net |
| Cell Volume | 833.96 ų | crystallography.net |
Powder X-ray Diffraction for Phase Identification and Lattice Parameters
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and confirming the purity of a sample. While single-crystal XRD provides the fundamental structure, PXRD is more commonly used for routine characterization and to monitor phase transformations. For the magnesium chloride hydrate (B1144303) system, which includes numerous stable and metastable forms (e.g., with 1, 2, 4, 6, 8, and 12 water molecules), PXRD is crucial for distinguishing between them. researchgate.net
Each hydrated phase possesses a unique crystal structure and, consequently, a unique powder diffraction pattern that serves as its "fingerprint." The identification of synthesized MgCl₂·12H₂O is confirmed by comparing its experimental PXRD pattern with standard patterns derived from single-crystal data or those available in crystallographic databases. wustl.edu The positions and relative intensities of the diffraction peaks are used to confirm the phase identity and determine the lattice parameters of the polycrystalline sample.
Neutron Diffraction for Probing Hydrogen Atom Locations and Dynamics
While X-ray diffraction is excellent for locating heavier atoms like Mg, Cl, and O, it is relatively insensitive to hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter effectively from hydrogen (or its isotope, deuterium) nuclei. This makes it an indispensable tool for precisely determining the positions of hydrogen atoms and elucidating the complex hydrogen-bonding network within hydrated crystals. iaea.org
In studies of other water-rich magnesium chloride hydrates, such as the decahydrate (B1171855) (MgCl₂·10D₂O) and heptahydrate (MgCl₂·7D₂O), neutron diffraction has been instrumental. researchgate.netnih.govnih.gov It has allowed researchers to map out the D-O···Cl and D-O···O hydrogen bonds, revealing features like bifurcated hydrogen bonds and the specific orientations of the water molecules. researchgate.netnih.gov For MgCl₂·12H₂O, neutron diffraction would similarly provide definitive information on the hydrogen atom locations within the [Mg(H₂O)₆]²⁺ and [Cl(H₂O)₆]⁻ complexes and the hydrogen bonds that link them, which is critical for a complete structural description.
Vibrational Spectroscopy (Raman and Fourier-Transform Infrared) for Water Coordination
Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is particularly sensitive to the local environment of water molecules and the nature of their coordination. For MgCl₂·12H₂O, these techniques provide insight into the state of water within the crystal lattice. usra.edu
The spectra of MgCl₂·12H₂O are characterized by distinct bands corresponding to the vibrational modes of the water molecules. usra.edu
O-H Stretching Modes: A broad and intense band is typically observed in the 3100-3400 cm⁻¹ region in the infrared spectrum, which is attributed to the stretching vibrations (ν(OH)) of the water molecules. researchgate.net A corresponding weak band appears in the Raman spectrum around 3080 cm⁻¹. researchgate.net The positions and shapes of these bands are indicative of the extensive hydrogen bonding within the crystal structure.
H₂O Bending Modes: The bending vibration (ν₂) of water molecules gives rise to peaks near 1600 cm⁻¹ in both Raman and IR spectra. usra.edu
Lattice Vibrations: At lower frequencies (below 500 cm⁻¹), vibrations corresponding to the Mg-O bonds of the coordinated water molecules and other lattice modes can be observed. usra.edu
These spectral features are distinct for the dodecahydrate compared to other hydrates of magnesium chloride, allowing for its identification and providing information on the strength and nature of the water-ion and water-water interactions. usra.edu The Raman spectrum of MgCl₂·12H₂O has been successfully measured at cryogenic temperatures (-170 °C) to ensure its stability during analysis. researchgate.net
Table 2: Characteristic Vibrational Bands for MgCl₂·12H₂O This table is interactive. Click on the headers to sort the data.
| Vibrational Mode | Spectral Range (cm⁻¹) | Spectroscopy | Reference |
|---|---|---|---|
| O-H Stretching (ν(OH)) | 3100 - 3400 | Infrared (IR) | researchgate.net |
| O-H Stretching (ν(OH)) | ~3080 | Raman | researchgate.net |
| H₂O Bending (ν₂) | ~1600 | IR & Raman | usra.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. In the solid state, NMR can provide detailed structural information by distinguishing between crystallographically inequivalent sites of a given nucleus.
For MgCl₂·12H₂O, solid-state NMR could be applied to study the nuclei ¹H, ²⁵Mg, and ³⁵/³⁷Cl.
¹H NMR: Proton NMR would be highly sensitive to the different environments of the hydrogen atoms. It could distinguish between water molecules directly coordinated to the magnesium cation and those associated with the chloride anion, as well as providing information on hydrogen bonding strengths and dynamics through relaxation time measurements.
²⁵Mg NMR: Although ²⁵Mg is a quadrupolar nucleus with low natural abundance, its NMR spectrum can provide direct information about the local symmetry and coordination environment of the Mg²⁺ ion within the [Mg(H₂O)₆]²⁺ octahedron.
³⁵Cl/³⁷Cl NMR: Chlorine NMR would probe the environment around the Cl⁻ ion, offering insights into the structure and symmetry of the [Cl(H₂O)₆]⁻ complex.
While specific NMR studies on MgCl₂·12H₂O are not prevalent, the technique's application would yield valuable data on the local structure and intermolecular interactions that complement diffraction methods.
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Hydration States
Thermal analysis techniques are critical for understanding the stability, phase transitions, and dehydration behavior of hydrated salts.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For MgCl₂·12H₂O, DSC would show a sharp endothermic peak corresponding to its melting and decomposition, which occurs at -16.4°C. iucr.org Upon heating, further endothermic peaks would signify subsequent dehydration steps to lower hydrates (e.g., octahydrate, hexahydrate, etc.). researchgate.netsci-hub.st
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When MgCl₂·12H₂O is heated, TGA would record a series of distinct mass loss steps. sci-hub.st The initial, significant mass loss would correspond to the release of water molecules as the dodecahydrate decomposes. Subsequent, stepwise mass losses would align with the transformation to lower hydrates (e.g., MgCl₂·8H₂O, MgCl₂·6H₂O, MgCl₂·4H₂O, MgCl₂·2H₂O) at their respective decomposition temperatures. researchgate.netsci-hub.st The total mass loss observed in a TGA experiment can be used to confirm the initial hydration state of the sample, which should correspond to the ~67% water content of MgCl₂·12H₂O.
Together, DSC and TGA provide a complete picture of the thermal stability and decomposition pathway of MgCl₂·12H₂O, revealing the temperatures at which it loses its water of hydration and transforms into different phases. researchgate.net
Computational Chemistry and Theoretical Modeling of Mgcl₂·12h₂o
First-Principles Calculations (Density Functional Theory) for Electronic Structure and Bonding
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonding within MgCl₂·12H₂O. While extensive DFT studies specifically on the dodecahydrate are not as common as for lower hydrates, the principles and findings from related systems provide a strong basis for understanding.
DFT calculations are frequently employed to derive parameters for reactive force fields, such as ReaxFF, by calculating bond dissociation curves, angle bending curves, and reaction enthalpies for various magnesium chloride hydrates. researchgate.net These calculations typically use a generalized gradient approximation (GGA) framework. For instance, the bond dissociation energies for Mg-O and Mg-Cl bonds, which are fundamental to understanding dehydration and hydrolysis, are obtained from restrained GGA-DFT calculations. tue.nl Similarly, the energy profiles for angle bending in moieties like O-Mg-O, Cl-Mg-Cl, and H-O-Mg are determined using DFT. tue.nl
In the context of MgCl₂·12H₂O, DFT would be used to analyze the electron density distribution to characterize the ionic and covalent nature of the interactions. The bonding is primarily ionic, involving electrostatic attractions between the Mg²⁺ cation, the Cl⁻ anions, and the polar water molecules. The water molecules coordinate to the magnesium ion, forming a hexaaquamagnesium(II) complex, [Mg(H₂O)₆]²⁺. researchgate.net The remaining six water molecules and the two chloride ions are situated in the second coordination sphere, participating in a complex network of hydrogen bonds. researchgate.net
Molecular Dynamics Simulations of Water-Magnesium Chloride Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of MgCl₂·12H₂O, offering insights into the interactions between water molecules and the magnesium and chloride ions within the crystal lattice and in aqueous solutions.
MD simulations have been employed to investigate water mobility in various magnesium chloride hydrates. researchgate.net In perfect single crystals of hydrates like the hexahydrate, long-range diffusion of water molecules is not observed; each water molecule tends to remain within the coordination sphere of its original magnesium ion. researchgate.nettue.nl However, these simulations have revealed collective ring-like motions of water molecules within the coordination shell of the Mg²⁺ ion. researchgate.nettue.nl
The dynamics of water exchange between the first and second hydration shells of the magnesium ion are crucial for many processes. mpg.de This exchange is a rare event, often occurring on the millisecond timescale, making it challenging for conventional all-atom MD simulations. mpg.de Specialized techniques like transition path sampling are used to study these exchange mechanisms, which can be indirect, involving a concerted motion where a water molecule leaves the first shell and is immediately replaced by one from the second shell. mpg.deaip.org The mechanism of this exchange can be influenced by the choice of water model and ionic force field in the simulation, with some models predicting a dissociative interchange (Id) and others an associative interchange (Ia) mechanism. nih.gov
For MgCl₂·12H₂O, MD simulations, when used with a validated force field, can reproduce the stable lattice structure. tue.nl These simulations provide detailed information about the radial distribution functions of ion-water and water-water pairs, offering a picture of the solution structure at a molecular level.
| Simulation Parameter | Finding | Reference |
| Water Mobility | In perfect crystals of MgCl₂ hydrates, long-range water diffusion is not observed. Water molecules remain in the coordination sphere of the Mg²⁺ ion. | researchgate.nettue.nl |
| Local Water Motion | Collective ring-like motions of water molecules occur within the coordination shell of the Mg²⁺ ion. | researchgate.nettue.nl |
| Water Exchange Mechanism | Water exchange between the first and second hydration shells is often an indirect, concerted process. | mpg.deaip.org |
| Structural Stability | MD simulations with appropriate force fields can reproduce the stable lattice structure of MgCl₂·12H₂O. | tue.nl |
Prediction of Lattice Energies and Enthalpies of Hydration
Computational methods are employed to predict the lattice energies and enthalpies of hydration for ionic compounds like magnesium chloride and its hydrates. These calculations provide fundamental thermodynamic data that governs the stability and phase behavior of these materials.
The lattice energy of anhydrous MgCl₂ can be calculated using the Born-Haber cycle, which relates the lattice energy to other experimentally determined thermodynamic quantities such as the enthalpy of formation, sublimation energy, ionization energies, and electron affinity. brainly.comyoutube.comyoutube.comumb.edu For MgCl₂, the calculation involves the sublimation of solid magnesium, the first and second ionization energies of magnesium, the dissociation of chlorine gas, and the electron affinity for two chlorine atoms. umb.edulibretexts.org
While the Born-Haber cycle provides an experimental value for the lattice energy, theoretical calculations can also be performed. These are often based on an ionic model of the crystal lattice. Discrepancies between the experimental and theoretical values can provide insights into the degree of covalent character in the bonding. libretexts.org
For the hydrated salt, MgCl₂·12H₂O, the enthalpy of hydration is a key parameter. MD simulations, coupled with appropriate force fields, can be used to calculate the dehydration enthalpies for transitions between different hydrate (B1144303) forms. For instance, the dehydration enthalpy for the transition from the hexahydrate to the monohydrate has been predicted using MD and found to be in good agreement with literature values. tue.nl These methods can, in principle, be extended to calculate the enthalpy of formation of MgCl₂·12H₂O from the anhydrous salt and water.
| Thermodynamic Quantity | Method of Determination | Key Considerations | References |
| Lattice Energy (Anhydrous MgCl₂) ** | Born-Haber Cycle | Requires experimental data for sublimation, ionization, dissociation, and formation enthalpies. | brainly.comyoutube.comyoutube.comumb.edulibretexts.org |
| Lattice Energy (Anhydrous MgCl₂) ** | Theoretical Calculation | Often based on an ionic model; comparison with experimental values indicates the degree of covalency. | libretexts.org |
| Enthalpy of Dehydration | Molecular Dynamics Simulations | Dependent on the accuracy of the force field used. | tue.nl |
Force Field Development for Simulating Hydrated Ionic Systems
The accuracy of molecular dynamics simulations of hydrated ionic systems like MgCl₂·12H₂O is critically dependent on the quality of the underlying force field. A significant amount of research has been dedicated to developing and validating force fields that can accurately describe the complex interactions in these systems.
Both classical non-reactive and reactive force fields are used. Classical force fields, such as those optimized for ion-oxygen distances (IOD), have been tested for their ability to reproduce the crystal structures of various magnesium chloride hydrates, including the dodecahydrate. researchgate.nettue.nl The SPC (Simple Point Charge) water model is often used in conjunction with these ion force fields. tue.nl
Reactive force fields, like ReaxFF, are particularly powerful as they can model chemical reactions, such as dehydration and hydrolysis. researchgate.nettue.nlnih.govrsc.orgrsc.org The parameterization of ReaxFF for magnesium chloride hydrates is a meticulous process that involves training the force field parameters against a large dataset of quantum mechanics data obtained from DFT calculations. researchgate.nettue.nlnih.gov This training set includes:
Bond dissociation energies for Mg-Cl and Mg-O bonds. tue.nl
Angle bending energy curves for Cl-Mg-Cl, O-Mg-O, etc. tue.nl
Reaction enthalpies for dehydration and hydrolysis reactions. tue.nl
Equation of state for the condensed phases. tue.nl
Once developed, the force field is validated by comparing its predictions for various properties with experimental data or higher-level calculations. For example, the bulk moduli of lower hydrates and the energy barrier for proton transfer (a key step in hydrolysis) calculated with ReaxFF have shown good agreement with DFT results. researchgate.netnih.govrsc.orgrsc.org A well-parameterized ReaxFF can then be used in large-scale MD simulations to study the kinetics of dehydration and hydrolysis over a range of temperatures and pressures. researchgate.netrsc.org
| Force Field Type | Parameterization Basis | Key Applications | References |
| Classical (e.g., IOD-optimized) | Experimental data (e.g., ion-oxygen distances), reproduction of crystal structures. | Simulating structural and dynamic properties of stable hydrates. | researchgate.nettue.nl |
| Reactive (e.g., ReaxFF) | Quantum mechanics data (DFT) for bond energies, angles, reaction enthalpies, and equation of state. | Simulating chemical reactions like dehydration and hydrolysis, and their kinetics. | researchgate.nettue.nlnih.govrsc.orgrsc.org |
Computational Approaches to Phase Stability and Crystallization Mechanisms
Computational methods are increasingly used to investigate the phase stability and crystallization mechanisms of salt hydrates, providing insights that can be difficult to obtain experimentally.
The phase stability of the various hydrates of magnesium chloride is a function of temperature and water vapor pressure. Thermodynamic modeling, often using methods like CALPHAD (CALculation of PHAse Diagrams), can be used to construct phase diagrams for the MgCl₂-H₂O system. researchgate.net These models rely on thermodynamic data for the different phases.
Grand Canonical Monte Carlo (GCMC) simulations, particularly when combined with a reactive force field like ReaxFF, are a powerful tool for studying the hydration and dehydration processes at a molecular level. tudelft.nl The WCA-ReaxFF-GCMC method allows for the simulation of water absorption by anhydrous or lower hydrates of MgCl₂ to form higher hydrates, providing insights into the equilibrium structures at different vapor pressures. tudelft.nl
While the direct simulation of the crystallization of MgCl₂·12H₂O from solution is computationally demanding, MD simulations can provide insights into the initial stages of nucleation and growth. These simulations can reveal the structure of ion-water clusters in solution and how they aggregate to form a crystalline phase.
Experimental studies on the crystallization of magnesium sulfate (B86663) hydrates have shown that metastable phases can form even when conditions favor a more stable, lower hydrate. researchgate.net Computational studies can help to understand the kinetic factors that lead to the formation of these metastable intermediates. For MgCl₂·12H₂O, which is the most water-rich hydrate, understanding its crystallization from concentrated aqueous solutions at low temperatures is crucial for applications in areas such as cryopreservation and for understanding geochemical processes in cold environments. nih.gov
Academic Significance and Research Applications of Mgcl₂·12h₂o
Fundamental Contributions to Hydrate (B1144303) Chemistry and Solution Thermodynamics
Magnesium chloride dodecahydrate is a cornerstone in the study of hydrate chemistry. Its existence and stability at low temperatures provide a valuable model for understanding the complex interactions between ions and water molecules. researchgate.net The crystal structure of MgCl₂·12H₂O reveals a hexaaquamagnesium cation, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated to six water molecules. researchgate.net The remaining six water molecules are incorporated into the crystal lattice, participating in a network of hydrogen bonds with the chloride anions and the coordinated water molecules. researchgate.net This intricate arrangement offers insights into the formation and structure of hydration shells around metal ions.
The study of MgCl₂·12H₂O and its solutions has also been instrumental in advancing the understanding of solution thermodynamics. nist.gov Researchers have developed complex models, such as extensions of the Pitzer ion-interaction model, to accurately describe the thermodynamic properties of aqueous magnesium chloride solutions over wide ranges of temperature, pressure, and concentration. nist.gov These models, which incorporate higher-order virial coefficients, are essential for predicting properties like activity coefficients, osmotic coefficients, and enthalpies of dilution. nist.govnih.gov The dissolution of magnesium chloride in water is an exothermic process, releasing a significant amount of heat. wyzant.comscienceskool.co.uk This property is crucial for understanding the energetics of ion-solvent interactions.
Relevance in Geochemical Processes and Brine Crystallization
Magnesium chloride dodecahydrate plays a significant role in various geochemical processes, particularly in the evolution of brines and the formation of evaporite deposits. researchgate.net The crystallization of MgCl₂·12H₂O and other magnesium chloride hydrates from concentrated brines is a key process in the geochemical cycling of magnesium and chlorine. wikipedia.orggoogle.comgoogle.com The study of phase equilibria in the MgCl₂-H₂O system and more complex multi-component systems containing other salts like KCl, NaCl, and MgSO₄ is crucial for interpreting the geological history of evaporite basins. researchgate.netresearchgate.net
The formation and dissolution of minerals such as carnallite (B72600) (KCl·MgCl₂·6H₂O) and bischofite (MgCl₂·6H₂O) are directly related to the concentration and temperature of magnesium chloride brines. google.comgoogleapis.com Research into the geochemistry of these brines helps in understanding the formation of potash and magnesium salt deposits. researchgate.net Furthermore, the interaction of magnesium chloride solutions with various minerals can lead to complex geochemical reactions, influencing the composition of subsurface fluids and the alteration of rock formations. researchgate.net
Potential in Advanced Material Development Research
The unique properties of magnesium chloride hydrates, including the dodecahydrate, have spurred research into their application in advanced materials.
Phase Change Materials (PCMs): Magnesium chloride hexahydrate (MgCl₂·6H₂O) is a well-studied PCM for thermal energy storage. nih.govgoogle.comcip.com.cnresearchgate.netscite.ai However, its higher melting point can be a limitation. Research has explored the use of eutectic mixtures of MgCl₂·6H₂O with other hydrated salts, such as ammonium (B1175870) aluminum sulfate (B86663) dodecahydrate (NH₄Al(SO₄)₂·12H₂O), to create PCMs with lower and more suitable phase change temperatures for applications like solar water heating. nih.gov These mixtures can exhibit high latent heat and minimal supercooling, making them promising for efficient thermal energy storage. nih.gov While MgCl₂·12H₂O itself is not the primary PCM, its fundamental properties contribute to the understanding and development of these hydrated salt-based PCMs.
Electrolyte Systems: Magnesium chloride has emerged as a key component in the development of electrolytes for next-generation rechargeable magnesium batteries. nih.govjcesr.orgrsc.orgresearchgate.net The addition of MgCl₂ to various electrolyte formulations has been shown to significantly improve their electrochemical performance, including enhancing anodic stability and enabling reversible magnesium deposition. nih.govjcesr.orgrsc.org Research has demonstrated that MgCl₂ can act as a benign and inexpensive source of magnesium ions, leading to the formation of electrochemically active species in the electrolyte. rsc.org The study of hydrates like MgCl₂·12H₂O provides foundational knowledge on the solvation and coordination of magnesium ions, which is critical for designing effective electrolytes.
Research on De-icing Formulations and Environmental Interactions (from a chemical mechanisms perspective)
Magnesium chloride, often in its hydrated forms, is widely used as a de-icing agent for roads and other surfaces. snowicesalt.comninjadeicer.com Its effectiveness stems from its hygroscopic nature, meaning it readily absorbs moisture from the air to form a brine solution. snowicesalt.comninjadeicer.com This brine has a lower freezing point than pure water, thus preventing the formation of ice and breaking the bond between existing ice and the pavement. snowicesalt.com
From a chemical mechanisms perspective, the de-icing process involves the dissolution of the magnesium chloride salt and the subsequent colligative property of freezing point depression. The interaction of the Mg²⁺ and Cl⁻ ions with water molecules disrupts the hydrogen bonding network of water, making it more difficult for water to crystallize into ice.
While effective, the use of magnesium chloride as a de-icer also prompts research into its environmental interactions. Studies have investigated its effects on roadside vegetation and concrete. High concentrations of magnesium and chloride ions in the soil can be detrimental to plant life by altering water uptake and causing ion toxicity. eco-solutions.nettransportation.org Research has also shown that magnesium chloride can react with components of Portland cement concrete, potentially leading to degradation over time. eco-solutions.netpeterschemical.com This has led to ongoing research to understand these chemical interactions and to develop more environmentally benign de-icing formulations. kfsk.org
Interactive Data Table: Properties of Magnesium Chloride Hydrates
| Property | Magnesium Chloride Dodecahydrate (MgCl₂·12H₂O) | Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) |
| Molar Mass | ~343.3 g/mol nih.gov | 203.31 g/mol wikipedia.org |
| Crystal System | Monoclinic researchgate.net | Monoclinic wikipedia.org |
| Melting Point | Decomposes | 116.7 °C (decomposes) wikipedia.org |
| Formation Temperature | Crystallizes from aqueous solution below 298 K researchgate.net | Stable at room temperature freezgard.com |
| Key Research Area | Fundamental Hydrate Chemistry researchgate.net | Phase Change Materials nih.govcip.com.cnresearchgate.net |
Emerging Research Frontiers and Future Perspectives on Mgcl₂·12h₂o
In Situ Characterization of Crystallization and Transformation Processes
The dynamic nature of MgCl₂·12H₂O crystallization and its transformation to other hydrate (B1144303) forms necessitates real-time, in situ observation. Researchers are increasingly turning to sophisticated analytical techniques to monitor these processes as they occur, providing unprecedented insights into the underlying mechanisms.
Raman Spectroscopy has proven to be a powerful tool for in situ analysis. By tracking changes in the vibrational modes of water molecules and the Mg-O bonds, scientists can identify the formation of different hydrate phases. For instance, the characteristic Raman spectra of MgCl₂·12H₂O can be distinguished from other hydrates like MgCl₂·6H₂O and MgCl₂·8H₂O, allowing for the real-time monitoring of phase transitions. usra.eduresearchgate.net Studies have shown that the formation of MgCl₂·12H₂O from a saturated aqueous solution can be achieved by cooling to low temperatures, such as that of dry ice (194.5 K). usra.edu The process of its formation can be inhibited by rapid freezing, which instead can lead to the formation of a supersaturated brine coexisting with ice down to very low temperatures. rruff.info
X-ray Diffraction (XRD) , particularly when coupled with synchrotron sources, offers another avenue for in situ characterization. epfl.ch This technique provides detailed structural information, enabling the identification of crystalline phases and the tracking of changes in the crystal lattice during transformation processes. For example, in situ XRD can be used to observe the transformation of MgCl₂·12H₂O to lower hydrates upon warming.
Table 1: In Situ Techniques for Studying MgCl₂·12H₂O
| Technique | Information Obtained | Key Findings |
| Raman Spectroscopy | Vibrational modes of water and Mg-O bonds, phase identification. | Can distinguish between different magnesium chloride hydrates in real-time. usra.eduresearchgate.net Slow cooling is necessary for the crystallization of MgCl₂·12H₂O. rruff.info |
| X-ray Diffraction (XRD) | Crystal structure, lattice parameters, phase transitions. | Allows for the identification and tracking of crystalline phases during transformations. epfl.ch |
| Infrared (IR) Spectroscopy | Changes in the hydrogen bond network and water coordination. | Complements Raman data by providing information on the vibrational modes of water molecules. rsc.org |
High-Pressure Behavior and Novel Polymorphs of the Dodecahydrate
The study of MgCl₂·12H₂O under high-pressure conditions is a burgeoning field, revealing novel crystal structures and phase transitions with implications for planetary science and materials science. The application of pressure can significantly alter the arrangement of water molecules and ions, leading to the formation of new, denser polymorphs.
Research has shown that magnesium chloride can form a variety of hydrates with different numbers of water molecules, including those with n = 1, 2, 4, 6, 8, and 12, at atmospheric pressure. nih.gov Under high pressure, this landscape becomes even more diverse. While anhydrous MgCl₂ undergoes a phase transition at approximately 0.7 GPa, the behavior of its hydrated forms is more complex. nih.govescholarship.org For instance, MgCl₂·6H₂O (bischofite) transforms to a denser phase, MgCl₂·6H₂O-II, above 0.6 GPa. nih.gov
Interestingly, high-pressure studies have led to the discovery of previously unknown hydrates. For example, MgCl₂·10H₂O was identified at pressures between 2.1 and 2.3 GPa. nih.gov More recently, a heptahydrate (MgCl₂·7H₂O), an odd-numbered hydrate previously thought to be absent in the water-rich series, was synthesized at pressures above 2 GPa and temperatures above 300 K. nih.gov These findings suggest that the phase diagram of the MgCl₂-H₂O system is more complex under pressure than previously understood. While specific high-pressure studies focusing solely on MgCl₂·12H₂O are still emerging, the behavior of other hydrates provides a roadmap for future investigations into its potential high-pressure polymorphs.
Table 2: Known Hydrates of Magnesium Chloride and Their Formation Conditions
| Hydrate | Formation Conditions | Reference |
| MgCl₂·12H₂O | Crystallizes from water below 298K. wikipedia.org | wikipedia.org |
| MgCl₂·10H₂O | Forms at 2.1–2.3 GPa. nih.gov | nih.gov |
| MgCl₂·8H₂O | Can be crystallized from water below 298K. wikipedia.org | wikipedia.org |
| MgCl₂·7H₂O | Forms at pressures above 2 GPa and temperatures above 300 K. nih.gov | nih.gov |
| MgCl₂·6H₂O (Bischofite) | Stable at room temperature. nih.gov | nih.gov |
| MgCl₂·6H₂O-II | High-pressure form of bischofite, forms above 0.6 GPa. nih.gov | nih.gov |
Interface Chemistry and Surface Science Studies during Crystal Growth
The process of crystal growth is fundamentally governed by interactions at the interface between the crystal surface and the surrounding medium. researchgate.net Understanding the surface chemistry of MgCl₂·12H₂O is therefore crucial for controlling its crystallization. Modern surface science techniques are beginning to provide molecular-level insights into these processes. nih.gov
Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the crystal surface during growth, revealing the dynamics of step propagation and the influence of impurities or additives. mpie.de The properties of the growth medium at the interface, such as the ordering of water molecules and the concentration of ions, can differ significantly from the bulk solution and play a critical role in the growth kinetics. researchgate.net
The surface of MgCl₂·12H₂O is where the initial nucleation events and subsequent layer-by-layer growth occur. The arrangement of ions and water molecules on this surface dictates how new units are incorporated into the crystal lattice. The study of these surface structures and their interaction with the solution is a key area for future research.
Applications of Artificial Intelligence and Machine Learning in Hydrate Science
The complexity of hydrate systems, with their numerous interacting components and environmental variables, makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are difficult to achieve through traditional experimental or theoretical methods alone.
In the broader field of hydrate science, ML models, particularly artificial neural networks (ANNs), are being used to predict phase behavior, kinetics, and other properties. nih.govacs.org These models can be trained on existing experimental data to forecast, for example, the conditions under which a particular hydrate will form. researchgate.net For instance, ML has been successfully applied to predict the formation of gas hydrates in the presence of various inhibitors. researchgate.net
While the application of AI and ML specifically to MgCl₂·12H₂O is still in its early stages, the potential is significant. mdpi.comresearchgate.net ML models could be developed to:
Predict the formation of different MgCl₂ hydrates under various temperature, pressure, and composition conditions.
Optimize crystallization processes by identifying the key parameters that control crystal size and morphology.
Accelerate the discovery of new hydrate polymorphs by predicting their stability and properties.
The development of robust and accurate ML models for MgCl₂·12H₂O will require the generation of large, high-quality datasets from both experiments and simulations.
Exploration of Ternary and Quaternary Systems Involving MgCl₂·12H₂O
The behavior of MgCl₂·12H₂O in more complex chemical systems is of great practical importance, particularly in the context of natural brines and industrial processes. The presence of other salts can significantly influence the phase diagram and crystallization behavior of magnesium chloride hydrates.
Studies of ternary systems, such as MgCl₂-KCl-H₂O, have shown that the presence of potassium chloride can lead to the formation of the double salt carnallite (B72600) (KCl·MgCl₂·6H₂O). rsc.orgresearchgate.net The competition between K⁺ and Mg²⁺ for Cl⁻ ions and water molecules alters the crystallization pathways. rsc.org
Quaternary systems, such as NaCl–MgCl₂–NH₄Cl–H₂O, introduce even greater complexity. Research on this system at different temperatures has revealed the crystallization fields of various salts, including NaCl, MgCl₂·6H₂O, NH₄Cl, and the double salt MgCl₂·NH₄Cl·6H₂O. acs.org Understanding these multi-component phase diagrams is crucial for processes such as the extraction of valuable minerals from salt lake brines. acs.org
Future research will likely focus on expanding our knowledge of these complex systems, particularly at low temperatures where MgCl₂·12H₂O is expected to be a stable phase. The investigation of these systems will provide a more complete picture of the behavior of MgCl₂·12H₂O in real-world environments.
Q & A
Q. How can the empirical formula of magnesium chloride be determined experimentally?
To determine the empirical formula, react magnesium metal with hydrochloric acid and measure the mass of Mg and Cl in the product. Calculate moles of Mg and Cl using stoichiometry. For example, dissolve magnesium in 6 M HCl, evaporate the solution to obtain MgCl₂, and use mass difference to derive molar ratios . Standardize the solution via titration with edetate disodium, as described in pharmacopeial methods .
Q. What standardized methods exist for preparing and validating magnesium chloride solutions in aqueous systems?
Dissolve 2.0330 g of MgCl₂·6H₂O in 1000 mL deionized water. Standardize using a titration method: add ammonia–ammonium chloride buffer and eriochrome black T indicator, then titrate with 0.05 M edetate disodium until the endpoint (red-purple to blue-purple) . Validate solution purity via pH (ASTM D1293) and specific gravity (ASTM D1429) tests .
Q. How can the hydration state of magnesium chloride be characterized in laboratory settings?
Use thermogravimetric analysis (TGA) to measure mass loss upon heating, correlating with water content. For example, MgCl₂·6H₂O loses 6 H₂O molecules at distinct temperature stages. Compare experimental data to theoretical values (e.g., molecular weight of MgCl₂·6H₂O = 203.3028 g/mol) . Hydration states (e.g., MgCl₂·4H₂O) can also be confirmed via stoichiometric calculations after controlled drying .
Advanced Research Questions
Q. What experimental designs are effective for studying magnesium chloride's role in electro-osmosis for soil treatment?
Design subexperiments using EKG electrodes and saline solutions (e.g., MgCl₂, CaCl₂, NaCl). Mix MgCl₂ with soil to maintain consistent initial water content. Measure electro-osmotic efficiency via voltage gradients and ion migration rates. Compare results with deionized water controls to isolate Mg²⁺ effects .
Q. How do magnesium chloride solutions interact with biofilm matrices in microbiological studies?
Prepare biofilms (e.g., B. subtilis) in MSgg medium containing 2 mM MgCl₂. Assess biofilm integrity using enzymatic treatments (e.g., DNase I in MgCl₂ buffer) and quantify residual biomass via crystal violet staining. Optimize Mg²⁺ concentrations to modulate extracellular matrix stability .
Q. What methodologies address contradictions in hydration state data across studies?
Conduct systematic reviews of hydration thermodynamics (ΔS calculations) and experimental conditions (e.g., humidity, temperature). For example, discrepancies in MgCl₂·4H₂O vs. MgCl₂·6H₂O formation may arise from kinetic vs. thermodynamic control during crystallization. Replicate studies under controlled environments to validate claims .
Q. How does magnesium chloride compare to magnesium sulfate in biological absorption and cellular effects?
Design comparative uptake studies using isotopic tracing (e.g., ²⁵Mg). Administer equimolar doses of MgCl₂ and MgSO₄ to cell cultures or model organisms. Measure intracellular Mg²⁺ levels via atomic absorption spectroscopy. Note that MgCl₂ shows higher absorption efficiency due to enhanced membrane permeability .
Q. What precautions are critical for synthesizing anhydrous magnesium chloride without hydrolysis?
Use vacuum dehydration or inert gas flow to remove water from MgCl₂ hydrates. Avoid exposure to atmospheric moisture by conducting reactions in gloveboxes. Monitor for ScOCl-like byproducts (analogous to scandium chloride hydrolysis) and optimize heating rates to prevent oxide formation .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve inconsistencies in magnesium chloride's hygroscopic behavior reported in literature?
Perform meta-analyses of environmental conditions (e.g., relative humidity, temperature) across studies. For example, MgCl₂’s deliquescence relative humidity (DRH) varies with purity and crystalline form. Replicate experiments using standardized materials (e.g., ASTM-grade MgCl₂) and report DRH via controlled humidity chambers .
Q. What statistical approaches are suitable for optimizing magnesium chloride concentrations in multi-variable experiments?
Use Design-Expert software to create response surface models (e.g., central composite design). Test variables like MgCl₂ concentration, pH, and temperature in biofilm or electro-osmosis studies. Validate models via ANOVA and lack-of-fit tests to identify significant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
